molecular formula C9H17NO2S B1381591 Tert-butyl 2-carbamothioyl-2,2-dimethylacetate CAS No. 75235-67-5

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate

Cat. No.: B1381591
CAS No.: 75235-67-5
M. Wt: 203.3 g/mol
InChI Key: VBZRIIYWBBDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is an organic compound with the molecular formula C10H19NO2S. It is a derivative of acetic acid and contains a tert-butyl group, a carbamothioyl group, and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamothioyl-2,2-dimethylacetate typically involves the reaction of tert-butyl acetoacetate with thiourea. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamothioyl-2,2-dimethylacetate involves its interaction with molecular targets such as enzymes and proteins. The carbamothioyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl methacrylate: An organic compound used in polymer synthesis.

    Tert-butyl acetate: A solvent used in coatings and adhesives.

    Tert-butyl carbamate: A compound used in the synthesis of pharmaceuticals.

Uniqueness

Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is unique due to the presence of both the carbamothioyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(4,5)6(10)13/h1-5H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZRIIYWBBDXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 2
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 3
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 4
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 5
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
Reactant of Route 6
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate

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